molecular formula C20H28ClN5O2S B3012038 N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1184970-31-7

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B3012038
CAS RN: 1184970-31-7
M. Wt: 437.99
InChI Key: YBKXCOMFHLEEGY-UHFFFAOYSA-N
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Description

The compound "N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride" is a complex molecule that appears to be related to the family of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities, including anti-tumor properties. The structure of this compound suggests that it may have potential as a therapeutic agent, possibly in the realm of cancer treatment.

Synthesis Analysis

The synthesis of related pyrazole derivatives has been described in the literature. For instance, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, a pyrazole derivative, was synthesized using condensation reactions involving 4-methylbenzenesulfonylhydrazide and (E)-ethyl 2-cyano-3-ethoxyacrylate . Similarly, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, which share a functional group with the compound , were obtained through hydrolytic cleavage or condensation reactions . These methods could potentially be adapted for the synthesis of the compound , although specific details would depend on the unique structural requirements of the compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography, as was the case for the compound mentioned in the second paper . The presence of a methoxy group and a methyl group on the benzo[d]thiazol moiety, along with the diethylaminoethyl and carboxamide groups, suggests a complex molecular architecture that could be analyzed using similar techniques to determine the precise arrangement of atoms and the overall 3D conformation of the molecule.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation and reactions with different reagents such as urea, thiourea, and hydrazine hydrate, to form a diverse array of products . The compound may also be reactive towards nucleophiles and electrophiles due to the presence of the carboxamide group and the potential aromatic substitution reactions on the benzo[d]thiazol ring.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that could be inferred. For example, solubility, melting points, and stability can be influenced by the presence of the substituents on the pyrazole core and the overall polarity of the molecule . The hydrochloride salt form of the compound suggests increased water solubility, which could be beneficial for its potential use as a medicinal agent.

Scientific Research Applications

Synthesis and Characterization

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a complex compound that can be synthesized through various chemical reactions. For example, the synthesis of related pyrazole and pyrazolopyrimidine derivatives involves reactions with hydrazine hydrate and acetylacetone or malononitrile, leading to products with potential cytotoxic activities against cancer cells. These synthetic routes and the structural characterization of the compounds provide a basis for exploring the applications of such molecules in scientific research, especially in the field of medicinal chemistry (Hassan, Hafez, & Osman, 2014).

Potential Biological Activities

Compounds structurally related to this compound have been evaluated for various biological activities. For instance, novel benzodifuranyl derivatives, including those with thiazolopyrimidine moieties, have been assessed for their anti-inflammatory, analgesic, and COX inhibitory activities, showing significant potential as therapeutic agents. These studies highlight the importance of structural modifications in enhancing biological activity and provide insights into the therapeutic applications of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Modeling and Drug Design

The synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives, and their evaluation as anti-tumor agents, involve molecular modeling studies to understand their mechanism of action at the molecular level. These studies contribute to drug design by identifying key structural features that enhance the activity against specific cancer cell lines, thereby guiding the development of more effective anticancer agents (Nassar, Atta-Allah, & Elgazwy, 2015).

Antimicrobial Applications

Certain derivatives of this compound have been synthesized and tested for their antimicrobial activity. The evaluation of these compounds against various bacterial and fungal strains can lead to the discovery of new antimicrobial agents, contributing to the fight against resistant microbial infections (Patel, Agravat, & Shaikh, 2011).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S.ClH/c1-6-24(7-2)12-13-25(19(26)15-10-11-21-23(15)4)20-22-17-16(27-5)9-8-14(3)18(17)28-20;/h8-11H,6-7,12-13H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKXCOMFHLEEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)C3=CC=NN3C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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